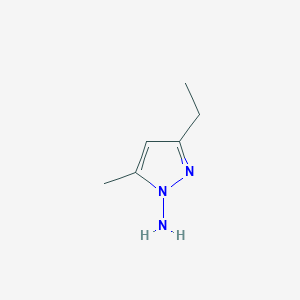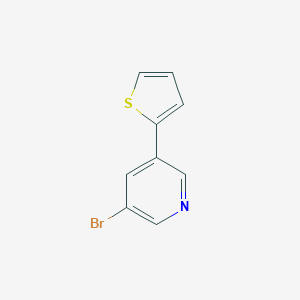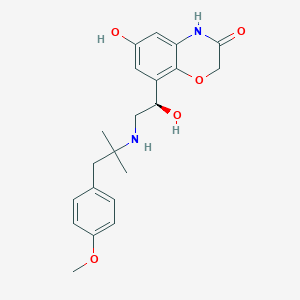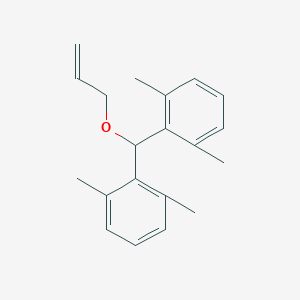
2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene)” is a chemical compound with the molecular formula C20H24O . Its molecular weight is 280.41 g/mol .
Molecular Structure Analysis
The molecular structure of “2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene)” is represented by the formula C20H24O . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Specific chemical reactions involving “2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene)” are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in chemical literature or databases .Aplicaciones Científicas De Investigación
Liquid Crystal Research
The study by Henderson & Imrie (2011) focuses on methylene-linked liquid crystal dimers, which exhibit unique transitional properties, including a twist-bend nematic phase. This research highlights the impact of molecular structure on the mesophases of liquid crystals, potentially relevant to the applications of "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" in materials science (Henderson & Imrie, 2011).
Environmental Impact of Brominated Flame Retardants
Zuiderveen, Slootweg, & de Boer (2020) provide a critical review on the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments. This review could inform research on similar compounds, including "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)", especially regarding their environmental fate and toxicity (Zuiderveen et al., 2020).
Synthesis of Organic Compounds
Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), showcasing techniques that could be applicable to synthesizing "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" and exploring its potential applications in producing metal passivators and light-sensitive materials (Gu et al., 2009).
Methylene Blue in Medical Applications
Cwalinski et al. (2020) review the use of methylene blue, a compound known for its fluorescent properties, in various medical applications. Insights from this review could be relevant for exploring the fluorescence or medical imaging potential of "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" (Cwalinski et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Nordberg (2007) discusses the development of amyloid imaging ligands for Alzheimer's disease, highlighting the role of chemical compounds in medical diagnostics. This research might offer a framework for studying "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" in the context of developing imaging agents or therapeutic compounds (Nordberg, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,6-dimethylphenyl)-prop-2-enoxymethyl]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-6-13-21-20(18-14(2)9-7-10-15(18)3)19-16(4)11-8-12-17(19)5/h6-12,20H,1,13H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXIYBEIVFDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)
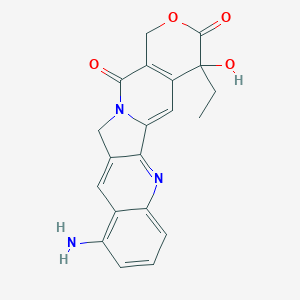

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)

